molecular formula C19H13BrCl2N2O2 B5557993 2-(4-bromonaphthalen-1-yl)oxy-N-[(E)-(2,6-dichlorophenyl)methylideneamino]acetamide

2-(4-bromonaphthalen-1-yl)oxy-N-[(E)-(2,6-dichlorophenyl)methylideneamino]acetamide

Cat. No.: B5557993
M. Wt: 452.1 g/mol
InChI Key: BQRBWILXWKDMHF-AUEPDCJTSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(4-bromonaphthalen-1-yl)oxy-N-[(E)-(2,6-dichlorophenyl)methylideneamino]acetamide is a complex organic compound with potential applications in various scientific fields. This compound features a bromonaphthalene moiety linked to an acetamide group through an ether linkage, with a dichlorophenylmethylideneamino substituent. Its unique structure makes it a subject of interest in synthetic chemistry and potential pharmacological research.

Scientific Research Applications

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique structural features.

    Industry: Utilized in the development of new materials with specific properties, such as polymers or dyes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-bromonaphthalen-1-yl)oxy-N-[(E)-(2,6-dichlorophenyl)methylideneamino]acetamide typically involves multiple steps:

    Formation of the bromonaphthalene intermediate: This can be achieved by brominating naphthalene using bromine in the presence of a catalyst such as iron(III) bromide.

    Etherification: The bromonaphthalene intermediate is then reacted with an appropriate hydroxyacetamide derivative under basic conditions to form the ether linkage.

    Schiff base formation: The final step involves the condensation of the resulting ether with 2,6-dichlorobenzaldehyde in the presence of a suitable acid catalyst to form the Schiff base.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems and advanced purification techniques such as chromatography and recrystallization would be essential to achieve the desired product quality.

Chemical Reactions Analysis

Types of Reactions

2-(4-bromonaphthalen-1-yl)oxy-N-[(E)-(2,6-dichlorophenyl)methylideneamino]acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, potentially leading to the formation of carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions using agents such as sodium borohydride or lithium aluminum hydride can convert the Schiff base to the corresponding amine.

    Substitution: The bromine atom in the naphthalene ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.

Major Products

    Oxidation: Carboxylic acids or ketones.

    Reduction: Amines.

    Substitution: Substituted naphthalene derivatives.

Mechanism of Action

The mechanism of action of 2-(4-bromonaphthalen-1-yl)oxy-N-[(E)-(2,6-dichlorophenyl)methylideneamino]acetamide is not fully understood, but it is believed to interact with specific molecular targets in biological systems. The Schiff base moiety may facilitate binding to enzymes or receptors, potentially inhibiting their activity or altering their function. Further research is needed to elucidate the exact pathways and molecular targets involved.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(4-bromonaphthalen-1-yl)oxy-N-[(E)-(2,6-dichlorophenyl)methylideneamino]acetamide stands out due to its combination of a bromonaphthalene moiety with a dichlorophenylmethylideneamino group, which imparts unique chemical and biological properties

Properties

IUPAC Name

2-(4-bromonaphthalen-1-yl)oxy-N-[(E)-(2,6-dichlorophenyl)methylideneamino]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H13BrCl2N2O2/c20-15-8-9-18(13-5-2-1-4-12(13)15)26-11-19(25)24-23-10-14-16(21)6-3-7-17(14)22/h1-10H,11H2,(H,24,25)/b23-10+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BQRBWILXWKDMHF-AUEPDCJTSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=CC=C2Br)OCC(=O)NN=CC3=C(C=CC=C3Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C2C(=C1)C(=CC=C2Br)OCC(=O)N/N=C/C3=C(C=CC=C3Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H13BrCl2N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

452.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.